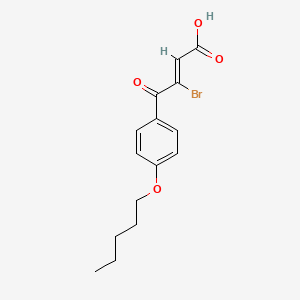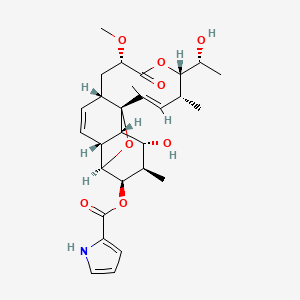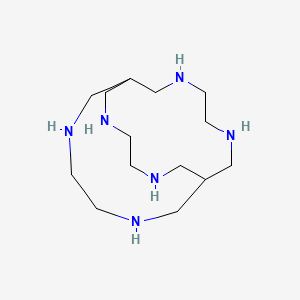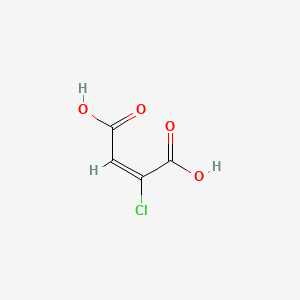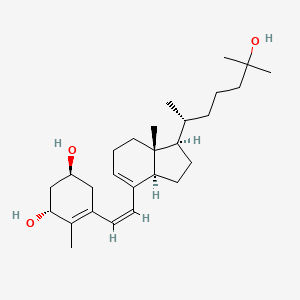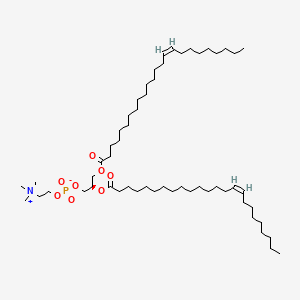
二神经酰卵磷脂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinervonoyllecithin, also known as PC (24:1 (15Z)/24:1 (15Z)), is a 1,2-diacyl-sn-glycero-3-phosphocholine . It has a molecular formula of C56H108NO8P and a molecular weight of 954.4 g/mol . It is used in a cannulation device for administering ophthalmic delivery and ophthalmic drug compositions .
Synthesis Analysis
The synthesis of lecithin, such as Dinervonoyllecithin, involves the use of mixed-micelles, such as those formed from lecithin/dodecylamine in an ethanol/water media, which template the formation of sponge mesoporous silica (SMS) materials. This process is critical for enzyme encapsulation and offers insights into the controlled synthesis of complex lecithin structures.
Molecular Structure Analysis
The molecular structure of lecithins like Dinervonoyllecithin is defined by their amphipathic nature, with hydrophilic head groups oriented towards the surface and hydrophobic hydrocarbon chains towards the interior. The 2D structure can be found on PubChem .
科学研究应用
Drug Delivery Systems
Dinervonoyllecithin has shown potential in drug delivery systems , particularly in dendrimer-based carriers . Its structure allows for the encapsulation of therapeutic agents, providing a controlled release mechanism. This can be particularly beneficial in targeting specific tissues or cells, thereby reducing systemic side effects and improving the efficacy of the drugs.
Biomaterials for Tissue Engineering
In the field of biomaterials , Dinervonoyllecithin can be used to create scaffolds that support tissue regeneration . Its biocompatibility and ability to integrate with biological tissues make it an excellent candidate for engineering tissues such as skin, bone, and even organs.
Neuroscience Applications
Neuroscience research has leveraged Dinervonoyllecithin for developing nanomaterials that interact with neural cells . These interactions can help in the repair of neuronal functions and offer a platform for the study of neurodegenerative diseases.
Cardiovascular Research
In cardiovascular research , Dinervonoyllecithin-based nanoparticles are being explored for their role in imaging and therapy . They can be used to deliver drugs directly to the site of atherosclerotic plaques or to improve the imaging of cardiovascular tissues.
Anti-inflammatory Research
Dinervonoyllecithin has applications in anti-inflammatory research , where it’s being studied for its potential to modulate inflammatory pathways . This could lead to new treatments for conditions like arthritis, asthma, and other chronic inflammatory diseases.
Antioxidant Research
Lastly, in antioxidant research , Dinervonoyllecithin is being investigated for its ability to scavenge free radicals . This property is crucial in preventing oxidative stress, which is implicated in aging and various chronic diseases.
属性
IUPAC Name |
[(2R)-2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,54H,6-19,24-53H2,1-5H3/b22-20-,23-21-/t54-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNAIYQZZOESC-CGKZWXATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H108NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | PC(24:1(15Z)/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dinervonoyllecithin | |
CAS RN |
51779-96-5 |
Source


|
| Record name | Dinervonylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

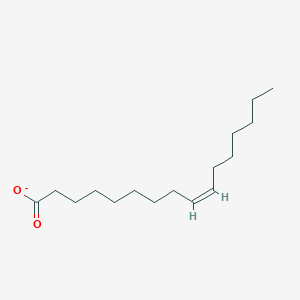
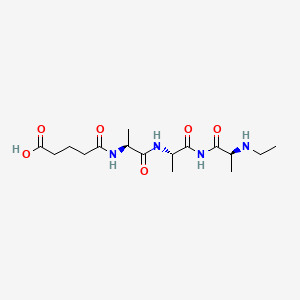
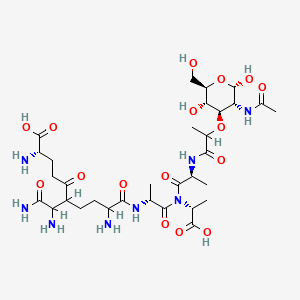

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)


